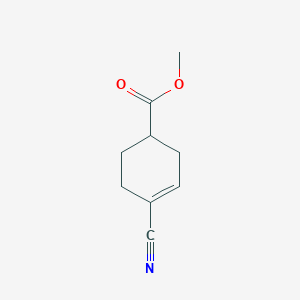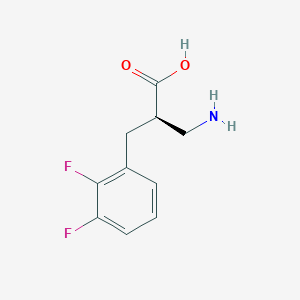
(R)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzyl bromide.
Nucleophilic Substitution: The bromide is subjected to nucleophilic substitution with a suitable amine to introduce the amino group.
Chiral Resolution: The resulting mixture is then resolved into its enantiomers to obtain the ®-enantiomer.
Coupling Reaction: The ®-enantiomer is coupled with a propanoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzyl alcohol: Similar structure but lacks the amino and propanoic acid groups.
2,3-Difluorobenzoic acid: Contains the difluorobenzyl group but has a carboxylic acid instead of the amino group.
2,3-Difluorobenzyl bromide: Precursor in the synthesis of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid.
Uniqueness
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the presence of both the amino and propanoic acid groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F2NO2 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-(2,3-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m1/s1 |
Clé InChI |
UBBHPNTUQDUWGR-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)F)C[C@H](CN)C(=O)O |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
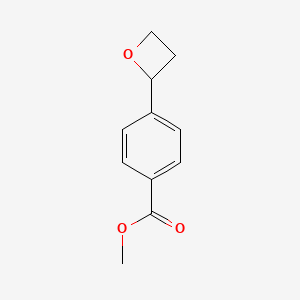
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)

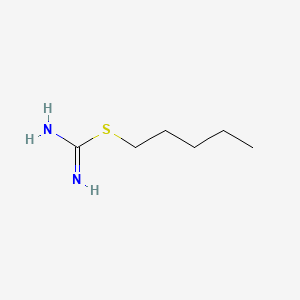
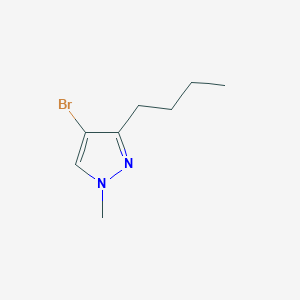
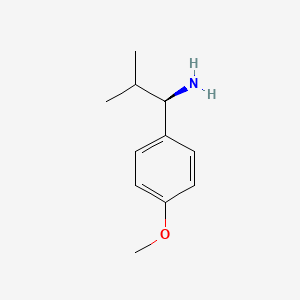
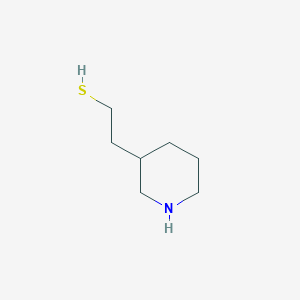
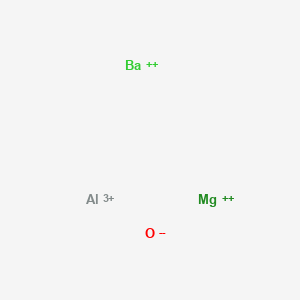
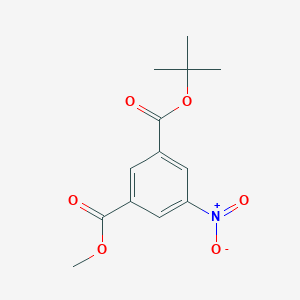
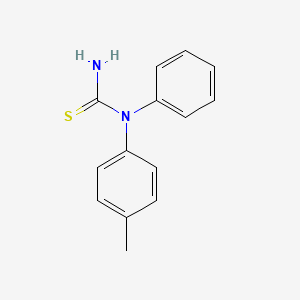
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
